

# Technical Guide: 1-Azido-4-(pentafluoro-lambda6-sulfanyl)benzene

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## Compound of Interest

Compound Name: 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene

CAS No.: 714-95-4

Cat. No.: B6163858

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Common Name: 4-(Pentafluorosulfanyl)phenyl azide CAS Number: 714-95-4

## Part 1: Executive Summary

The convergence of the pentafluorosulfanyl (SF<sub>5</sub>) group—often termed the "Super-Trifluoromethyl"—with the versatile azide (-N<sub>3</sub>) functionality creates a unique chemical scaffold.

**1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene** serves as a dual-purpose tool:

- **Bioisosteric Click Reagent:** It enables the introduction of the lipophilic, metabolically stable SF<sub>5</sub> group into drug candidates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- **Photoaffinity Probe:** Upon UV irradiation, the azide moiety generates a reactive nitrene, allowing for covalent cross-linking to biological targets, while the SF<sub>5</sub> group provides a distinct <sup>19</sup>F NMR handle for detection.

This guide provides researchers with the physicochemical grounding, validated synthetic protocols, and safety frameworks necessary to utilize this compound effectively.

## Part 2: Physicochemical Profile & The SF<sub>5</sub>

### Advantage

The SF<sub>5</sub> group is chemically robust, unaffected by strong acids or bases, and offers a unique combination of high electronegativity and lipophilicity.

**Table 1: Physicochemical Properties**

Property	Value / Description
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>5</sub> N <sub>3</sub> S
Molecular Weight	245.17 g/mol
Physical State	Solid (Pale yellow to off-white)
Melting Point	Note: Precursor amine melts at 63–68°C; Azide typically lower.[1]
Solubility	Soluble in DCM, CHCl <sub>3</sub> , EtOAc, DMSO; Insoluble in water.
Hammett Constant ( $\sigma_p$ )	0.68 (Strong electron-withdrawing)
Lipophilicity ( $\pi$ )	High (SF <sub>5</sub> is more lipophilic than CF <sub>3</sub> and SCF <sub>3</sub> )
Stability	Thermally stable up to ~100°C (Avoid shock/friction due to azide)

### The "Super-CF<sub>3</sub>" Effect

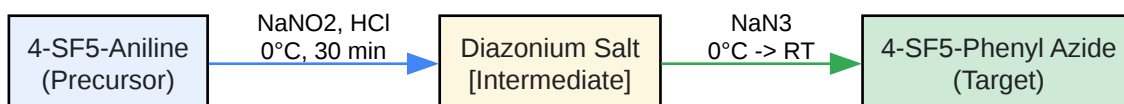
Unlike the planar trifluoromethyl (CF<sub>3</sub>) group, the SF<sub>5</sub> group adopts a square pyramidal geometry. This steric bulk, combined with high electronegativity, alters the binding pocket occupancy of drug molecules, often improving metabolic stability by blocking oxidative metabolism at the para-position.

## Part 3: Synthesis & Manufacturing

Core Directive: The synthesis relies on the diazotization of the commercially available aniline precursor, followed by nucleophilic displacement with sodium azide.

## Reaction Pathway

The synthesis proceeds from 4-aminophenylsulfur pentafluoride (CAS 2993-24-0).



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Figure 1: Synthetic route from aniline precursor via Sandmeyer-type reaction.

## Detailed Protocol

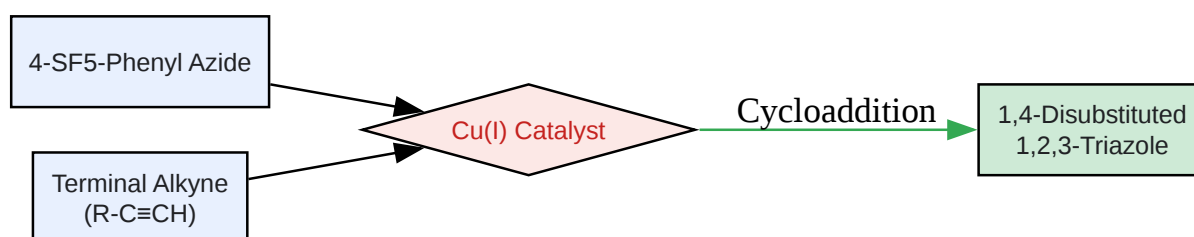
- Diazotization:
  - Dissolve 4-aminophenylsulfur pentafluoride (1.0 eq) in 6M HCl (10 mL/mmol) at 0°C.
  - Dropwise add an aqueous solution of NaNO<sub>2</sub> (1.2 eq) while maintaining the temperature below 5°C.
  - Stir for 30 minutes. The solution should become clear/pale yellow.
- Azidation:
  - Dissolve NaN<sub>3</sub> (1.5 eq) in a minimum amount of water.
  - Add the azide solution dropwise to the diazonium mixture at 0°C. Caution: Nitrogen gas evolution will occur.
  - Allow the mixture to warm to room temperature and stir for 2 hours.
- Work-up:
  - Extract with diethyl ether or ethyl acetate (3x).
  - Wash the organic layer with saturated NaHCO<sub>3</sub> (to neutralize acid) and brine.

- Dry over anhydrous  $\text{MgSO}_4$  and concentrate under reduced pressure (do not heat above  $40^\circ\text{C}$ ).
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields the pure azide.

## Part 4: Reactivity & Applications[3]

### Click Chemistry (CuAAC)

The primary application is the synthesis of 1-(4-pentafluorosulfanylphenyl)-1,2,3-triazoles. These constructs are bioisosteres for phenyl rings in kinase inhibitors and GPCR ligands.



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Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Standard Protocol:

- Solvent: t-BuOH/ $\text{H}_2\text{O}$  (1:1).
- Catalyst:  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  (5 mol%) + Sodium Ascorbate (10 mol%).
- Conditions: Stir at RT for 4–12 hours. The  $\text{SF}_5$  group is stable to these aqueous oxidative conditions.

## Photoaffinity Labeling

Upon UV irradiation (254–365 nm), the azide releases  $\text{N}_2$  to form a singlet phenyl nitrene. This highly reactive species inserts into nearby C-H or N-H bonds, covalently cross-linking the probe to its biological target (e.g., a receptor or enzyme). The  $\text{SF}_5$  group remains intact, serving as a reporter for mass spectrometry or  $^{19}\text{F}$  NMR analysis.

## Part 5: Safety & Handling

Hazard Classification:

- GHS: Warning.[2][3][4][5] H225 (Flammable), H315 (Skin Irritation).[6]
- Azide Specifics: While aryl azides are generally more stable than alkyl azides, all organic azides are potentially explosive.
  - C/N Ratio: The C/N ratio is 6:3 (2:1), which is on the border of safety (Rule of Thumb:  $(C+O)/N \geq 3$  is safer). However, the heavy SF<sub>5</sub> group increases the molecular weight, effectively diluting the energy density.
  - Shock Sensitivity: Treat as shock-sensitive. Use plastic spatulas. Do not concentrate to absolute dryness if possible; store as a solution or wet solid.
  - Incompatibility: Avoid contact with strong acids (forms HN<sub>3</sub>) and transition metals in the absence of ligands.

## References

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## Sources

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